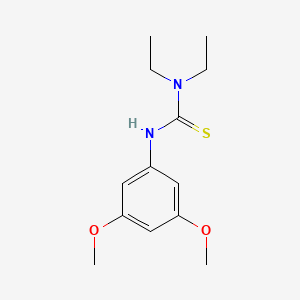

N'-(3,5-dimethoxyphenyl)-N,N-diethylthiourea

説明

N'-(3,5-dimethoxyphenyl)-N,N-diethylthiourea belongs to a class of compounds that are studied for their unique chemical and physical properties. These compounds are of interest due to their potential applications in various fields, including materials science and organic chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures starting from basic aromatic compounds or their derivatives. For example, novel derivatives involving dimethoxyphenyl groups have been synthesized through processes that include chlorination, condensation, and hydrolysis reactions, showcasing the complexity and the meticulous conditions required for such chemical syntheses (Lan-xiang, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound often features planarity in the dimethoxyphenyl moiety and specific dihedral angles between different parts of the molecule. Such structures are stabilized by intramolecular hydrogen bonding, contributing to the molecule's stability and its interactions with other compounds (Hyeong Choi et al., 2010).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including oxidative dimerization and reactions with high-valent metal salts, which can lead to the formation of complex structures or dimerization products. The conditions under which these reactions occur highlight the reactivity and potential applications of these compounds (A. Citterio et al., 1996).

科学的研究の応用

Enzymatic Modification for Antioxidant Synthesis

Enzymatic modification of dimethoxyphenol, a compound related to N'-(3,5-dimethoxyphenyl)-N,N-diethylthiourea, has demonstrated the potential for synthesizing dimers with high antioxidant capacity. The laccase-mediated oxidation of dimethoxyphenol in aqueous-organic media produced compounds with significantly enhanced antioxidant properties compared to the starting substrate. This study highlights the application of enzymatic processes in developing bioactive compounds with potential health benefits (Adelakun et al., 2012).

Development of Molecular Receptors

High-pressure-promoted condensation of isothiocyanates with aminopyridines has facilitated the synthesis of N-pyridinothiourea derivatives. These compounds have shown promise as building blocks for hydrogen-bonding receptors, indicating their potential in creating molecular architectures for various scientific and technological applications (Kumamoto et al., 2002).

Supramolecular Assembly on DNA Templates

The study of 3,3'-Diethylthiadicarbocyanine, a cationic cyanine dye related to this compound, has revealed its ability to form helical aggregates on DNA templates. This process is highly cooperative and leads to the formation of extended helical structures, opening avenues for the design of DNA-based materials and sensors (Seifert et al., 1999).

Antipathogenic Properties

Synthesis and characterization of new thiourea derivatives have demonstrated significant antipathogenic activities, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of this compound related compounds in developing antimicrobial agents with antibiofilm properties, highlighting their relevance in addressing microbial resistance (Limban et al., 2011).

Redox Properties and Conductive Applications

Investigations into the conductive and magnetic properties of dimethoxy-capped polypyrrole and polythiophene have revealed insights into the redox behavior and solvation processes of these materials. Such studies underline the potential of this compound and related compounds in the development of electroactive materials for applications in electronics and sensing technologies (Zotti et al., 2000).

特性

IUPAC Name |

3-(3,5-dimethoxyphenyl)-1,1-diethylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-5-15(6-2)13(18)14-10-7-11(16-3)9-12(8-10)17-4/h7-9H,5-6H2,1-4H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRODWZQRVKGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)NC1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-3-methyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B4628784.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-fluorophenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4628794.png)

![1-methyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4628799.png)

![2-[(2,5-dichlorophenyl)sulfonyl]-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4628820.png)

![2-(4-biphenylyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4628823.png)

![N-(4-bromophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B4628825.png)

![3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4628828.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4628835.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4628854.png)

![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4628898.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B4628902.png)